molecular formula C13H16N2O B2834999 2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile CAS No. 1882076-94-9

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile

Cat. No. B2834999
CAS RN: 1882076-94-9
M. Wt: 216.284
InChI Key: UFRKKVUGURUBHY-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile” is a chemical compound with the CAS Number: 1882076-94-9 . It has a molecular weight of 216.28 and its IUPAC name is 2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a colorless liquid with an aromatic odor . The boiling point, freezing point/melting point, vapor pressure, and other physical properties are not available in the current data .

Scientific Research Applications

Bioactive Secondary Metabolites from Phomopsis sp.

A study on chemical investigation of an endophytic fungus led to the isolation of new natural products, demonstrating the potential of acetonitrile fractions in discovering bioactive compounds with potential anti-inflammatory and antifungal properties (Chapla et al., 2014).

Nucleophilic Addition Reactions

Research on the nucleophilic addition of water to tertiary allylic carbocations in acetonitrile-water mixtures illustrates the solvent's role in facilitating specific organic transformations, highlighting acetonitrile's utility in solvolysis reactions (Jia et al., 2002).

Cytochrome P450 Activity Modulation

A study on the effect of acetonitrile on human liver microsomal cytochrome P450 activities underscores the importance of understanding solvent effects in pharmacological research, as these effects can significantly impact drug metabolism and interactions (Tang et al., 2000).

Light-Switch Mechanism in [Ru(phen)2dppz]2+

Investigations into the photophysics of ruthenium complexes in acetonitrile-water mixtures provide insights into their light-switch mechanism, relevant for designing spectroscopic probes for DNA and understanding the interplay between metal complexes and solvents (Olson et al., 1997).

Synthesis and Antitumor Activity of Piperidinyl Compounds

Research on the synthesis and antitumor activity of novel compounds featuring piperidinyl groups, similar in structural motif to the compound of interest, highlights the potential of such molecules in medicinal chemistry and cancer treatment (Zhou et al., 2021).

properties

IUPAC Name

2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRKKVUGURUBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC#N)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile

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